molecular formula C12H9Cl2N B6226891 4,4'-dichloro-[1,1'-biphenyl]-3-amine CAS No. 1176472-35-7

4,4'-dichloro-[1,1'-biphenyl]-3-amine

Cat. No.: B6226891
CAS No.: 1176472-35-7
M. Wt: 238.11 g/mol
InChI Key: ZOHUBFLTOCYQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dichloro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H8Cl2N It is a derivative of biphenyl, where two chlorine atoms are substituted at the 4 and 4’ positions, and an amine group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-dichloro-[1,1’-biphenyl]-3-amine typically involves the chlorination of biphenyl followed by amination. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 3 position.

Industrial Production Methods

Industrial production of 4,4’-dichloro-[1,1’-biphenyl]-3-amine may involve continuous flow processes to ensure high yield and purity. The chlorination step can be optimized using controlled temperature and pressure conditions, while the amination step can be carried out in a solvent such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines with different substitution patterns.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of 4,4’-dichloro-[1,1’-biphenyl]-3-amine.

    Reduction: Various amine derivatives depending on the reducing conditions.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4,4’-Dichloro-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    3,3’-Dichloro-[1,1’-biphenyl]-4-amine: Has a different substitution pattern, leading to different chemical properties and reactivity.

    4,4’-Dichloro-[1,1’-biphenyl]-2-amine: Another isomer with distinct chemical behavior.

Uniqueness

4,4’-Dichloro-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the chlorine atoms and the amine group, which imparts distinct chemical and physical properties

Properties

CAS No.

1176472-35-7

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2

InChI Key

ZOHUBFLTOCYQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)N)Cl

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.